1-Oxo-2,1lambda~5~,3-benzoselenadiazole
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Overview
Description
Preparation Methods
The synthesis of 1-Oxo-2,1lambda~5~,3-benzoselenadiazole typically involves the reaction of o-phenylenediamine with selenium dioxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Oxo-2,1lambda~5~,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where selenium is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used but often include various selenium-containing heterocycles .
Scientific Research Applications
1-Oxo-2,1lambda~5~,3-benzoselenadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxo-2,1lambda~5~,3-benzoselenadiazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique photophysical properties . These interactions can influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
1-Oxo-2,1lambda~5~,3-benzoselenadiazole is often compared with other benzoselenadiazoles and benzochalcogenadiazoles, such as:
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of selenium.
2,1,3-Benzotelluradiazole: Contains tellurium instead of selenium and has distinct photophysical properties.
The uniqueness of this compound lies in its selenium content, which imparts specific photophysical and chemical properties that are advantageous in various applications .
Properties
CAS No. |
55293-87-3 |
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Molecular Formula |
C6H4N2OSe |
Molecular Weight |
199.08 g/mol |
IUPAC Name |
3-oxido-2,1,3-benzoselenadiazol-3-ium |
InChI |
InChI=1S/C6H4N2OSe/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H |
InChI Key |
NWCVLCZGLHWIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se][N+](=C2C=C1)[O-] |
Origin of Product |
United States |
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